2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromo group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2-bromo-4-chloropyrimidine with 3-methyl-1H-pyrazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common.
Coupling reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., K2CO3 or NaH) and a polar aprotic solvent (e.g., DMF or DMSO).
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Coupling reactions: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Organic synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions. The bromo group and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Fluoro-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 2-Iodo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine
Uniqueness
2-Bromo-4-(3-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the presence of the bromo group, which can participate in specific types of chemical reactions such as nucleophilic substitution and coupling reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-bromo-4-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7BrN4/c1-6-3-5-13(12-6)7-2-4-10-8(9)11-7/h2-5H,1H3 |
InChI Key |
RUZLZAWINLQMRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
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